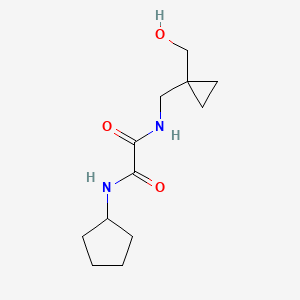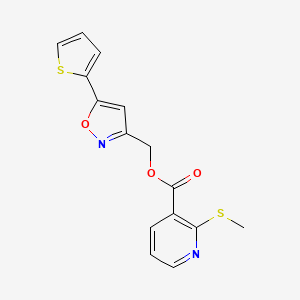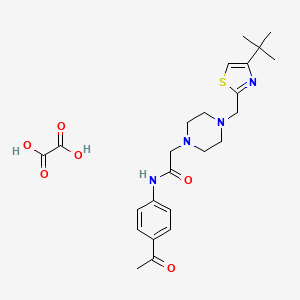
N1-cyclopentyl-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-cyclopentyl-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide, commonly known as CX-5461, is a small molecule that has been developed as a potential cancer therapeutic agent. CX-5461 is a selective inhibitor of RNA polymerase I (Pol I) transcription, which is a key process in the production of ribosomal RNA (rRNA). Inhibition of Pol I transcription by CX-5461 leads to nucleolar stress, which in turn triggers a p53-dependent cell cycle arrest and apoptosis in cancer cells.
Mechanism of Action
CX-5461 selectively inhibits Pol I transcription, which is responsible for the synthesis of N1-cyclopentyl-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide. Inhibition of Pol I transcription by CX-5461 leads to nucleolar stress, which activates the p53 pathway. Activation of the p53 pathway leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
CX-5461 has been shown to induce nucleolar stress and activate the p53 pathway in cancer cells. This leads to cell cycle arrest and apoptosis in cancer cells. CX-5461 has also been shown to have minimal effects on normal cells, indicating a potential therapeutic window for cancer treatment.
Advantages and Limitations for Lab Experiments
One of the advantages of CX-5461 is its selectivity for Pol I transcription inhibition, which makes it a promising therapeutic agent for cancer treatment. However, CX-5461 has limitations in terms of its solubility and stability, which can affect its efficacy in vivo.
Future Directions
For CX-5461 research include the development of more stable and soluble analogs, the identification of biomarkers for patient selection, and the evaluation of CX-5461 in clinical trials. Additionally, CX-5461's potential as a combination therapy with other cancer treatments should be further explored.
Synthesis Methods
The synthesis of CX-5461 involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the formation of the oxalamide moiety, which is achieved by the reaction of cyclopentanone with ethyl oxalyl chloride in the presence of triethylamine. The resulting oxalyl chloride intermediate is then reacted with 1-(hydroxymethyl)cyclopropylmethylamine to yield CX-5461.
Scientific Research Applications
CX-5461 has been extensively studied for its potential as a cancer therapeutic agent. It has shown promising results in preclinical models of various cancer types, including breast, ovarian, and pancreatic cancer. CX-5461 has also been shown to be effective in combination with other cancer therapies, such as chemotherapy and radiation therapy.
properties
IUPAC Name |
N'-cyclopentyl-N-[[1-(hydroxymethyl)cyclopropyl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c15-8-12(5-6-12)7-13-10(16)11(17)14-9-3-1-2-4-9/h9,15H,1-8H2,(H,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOBZCNUZMYHLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCC2(CC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cyclopentyl-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyclopropyl-2-[(4-fluorophenyl)methyl]pyrrolidine;hydrochloride](/img/structure/B2856243.png)





![Methyl 2-[(2,2-dimethoxyethyl)amino]acetate](/img/structure/B2856256.png)

![5-chloro-1-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2856259.png)
![7-Chloro-1-(4-chlorophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2856260.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2856261.png)
![5-Chloro-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2856262.png)

